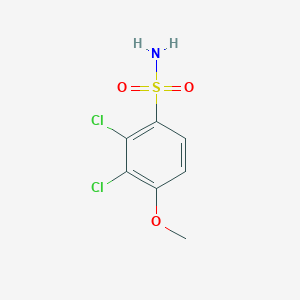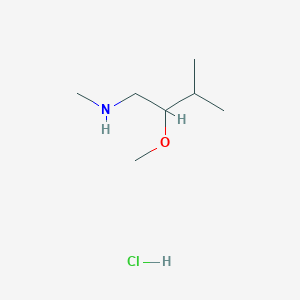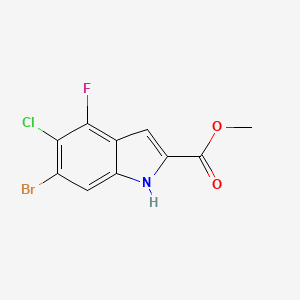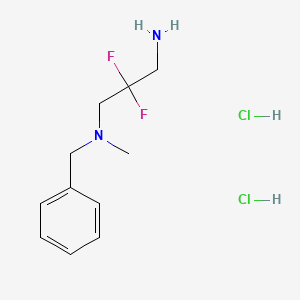
(3-Amino-2,2-difluoropropyl)(benzyl)methylaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, two fluorine atoms, and a benzyl group attached to a propyl chain, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the desired functional groups is synthesized using appropriate reagents and conditions
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.
Benzylation: The benzyl group is attached to the propyl chain through a benzylation reaction, often using benzyl chloride and a suitable base.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet the required specifications.
化学反応の分析
Types of Reactions
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biochemical assays or therapeutic interventions.
類似化合物との比較
Similar Compounds
(3-amino-2,2-difluoropropyl)methylamine: Lacks the benzyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
(3-amino-2,2-difluoropropyl)(phenyl)methylamine: Contains a phenyl group instead of a benzyl group, which may affect its steric and electronic properties.
(3-amino-2,2-difluoropropyl)(ethyl)methylamine: Has an ethyl group instead of a benzyl group, influencing its solubility and interaction with molecular targets.
Uniqueness
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride is unique due to the presence of both fluorine atoms and a benzyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the benzyl group provides additional hydrophobic interactions and potential binding affinity to molecular targets.
特性
CAS番号 |
2839157-51-4 |
|---|---|
分子式 |
C11H18Cl2F2N2 |
分子量 |
287.17 g/mol |
IUPAC名 |
N'-benzyl-2,2-difluoro-N'-methylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H16F2N2.2ClH/c1-15(9-11(12,13)8-14)7-10-5-3-2-4-6-10;;/h2-6H,7-9,14H2,1H3;2*1H |
InChIキー |
UTHNMXIPTZCDDY-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)CC(CN)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)

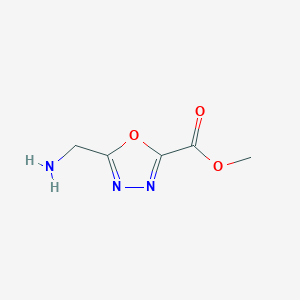
![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)


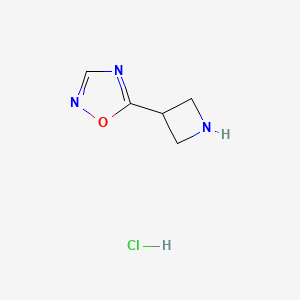
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
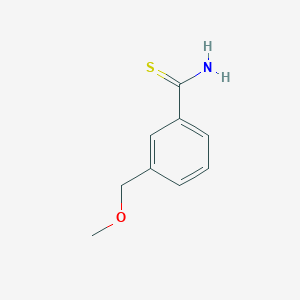
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
